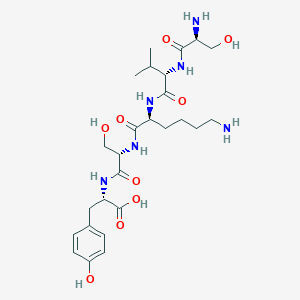
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is an organic compound that features a tert-butyldiphenylsilyl group attached to a butanal backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to the stability and steric hindrance provided by the tert-butyldiphenylsilyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al typically involves the protection of the hydroxyl group of a butan-1-al derivative using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol or tetrabutylammonium fluoride in tetrahydrofuran
Major Products Formed
Oxidation: (3S)-3-(tert-Butyldiphenylsilyloxy)-butanoic acid.
Reduction: (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-ol.
Substitution: (3S)-3-Hydroxybutan-1-al
Applications De Recherche Scientifique
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is used in various scientific research applications:
Biology: In the study of enzyme mechanisms where the protection of hydroxyl groups is necessary.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al exerts its effects primarily involves the steric hindrance and electronic effects provided by the tert-butyldiphenylsilyl group. This group protects the hydroxyl functionality from nucleophilic attack and other reactive species, allowing selective reactions to occur at other sites in the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxy compounds: These compounds also serve as protecting groups but offer less steric hindrance compared to tert-butyldiphenylsilyloxy compounds.
Trimethylsilyloxy compounds: These are more volatile and less stable than tert-butyldiphenylsilyloxy compounds.
Triisopropylsilyloxy compounds: Provide similar steric protection but are bulkier and less commonly used
Uniqueness
(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is unique due to the combination of steric hindrance and stability provided by the tert-butyldiphenylsilyl group, making it particularly useful in complex organic syntheses where selective protection of hydroxyl groups is required .
Propriétés
Numéro CAS |
364597-23-9 |
|---|---|
Formule moléculaire |
C20H26O2Si |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
(3S)-3-[tert-butyl(diphenyl)silyl]oxybutanal |
InChI |
InChI=1S/C20H26O2Si/c1-17(15-16-21)22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3/t17-/m0/s1 |
Clé InChI |
VTHDATLBSMPZON-KRWDZBQOSA-N |
SMILES isomérique |
C[C@@H](CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
SMILES canonique |
CC(CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


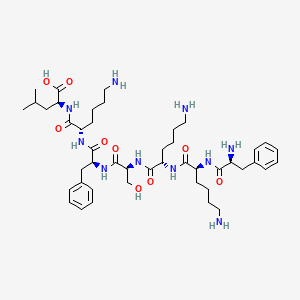
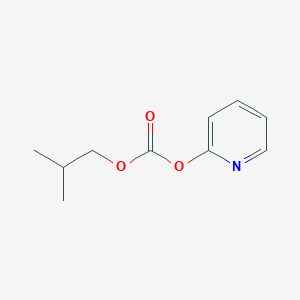
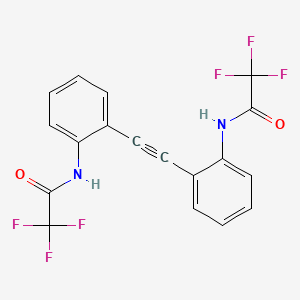
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
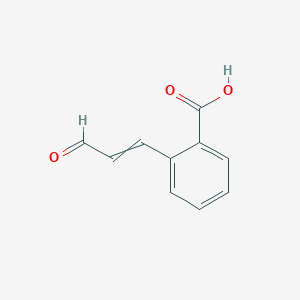

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}hexanamide](/img/structure/B14259564.png)

![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)
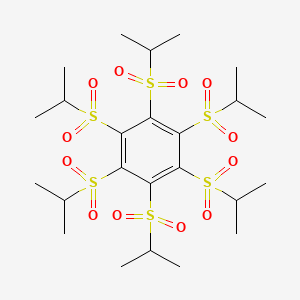
![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)
